molecular formula C13H19NO3S B3234809 (1-methylpyrrolidin-3-yl)methyl 4-methylbenzenesulfonate CAS No. 1353981-77-7

(1-methylpyrrolidin-3-yl)methyl 4-methylbenzenesulfonate

Cat. No.: B3234809
CAS No.: 1353981-77-7
M. Wt: 269.36 g/mol
InChI Key: VJTVJXQQQBHVNN-UHFFFAOYSA-N
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Description

(1-methylpyrrolidin-3-yl)methyl 4-methylbenzenesulfonate is a chemical building block of significant interest in medicinal chemistry, particularly in the design and synthesis of novel pharmacotherapeutic agents. Its structure incorporates a pyrrolidine ring, a common feature in molecules that interact with central nervous system (CNS) targets. This compound serves as a critical synthetic intermediate for constructing more complex molecules. Research indicates that structurally related pyrrolidine sulfonates are key intermediates in developing ligands for G-protein coupled receptors (GPCRs) . For instance, similar compounds have been utilized in the synthesis of dual-target ligands that act as mu opioid receptor (MOR) agonists and dopamine D3 receptor (D3R) antagonists . Such compounds are being investigated for their potential to produce analgesic effects with reduced addictive liability, offering a promising strategy for safer pain management and the treatment of opioid use disorders . The presence of the sulfonate ester group makes this compound a versatile alkylating agent, enabling researchers to introduce the 1-methylpyrrolidin-3-yl)methyl moiety into various molecular scaffolds. This is essential for exploring structure-activity relationships (SAR) and optimizing the physicochemical properties of lead compounds, such as their predicted blood-brain barrier (BBB) permeability . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-methylpyrrolidin-3-yl)methyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3S/c1-11-3-5-13(6-4-11)18(15,16)17-10-12-7-8-14(2)9-12/h3-6,12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJTVJXQQQBHVNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2CCN(C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701179356
Record name 3-Pyrrolidinemethanol, 1-methyl-, 3-(4-methylbenzenesulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701179356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353981-77-7
Record name 3-Pyrrolidinemethanol, 1-methyl-, 3-(4-methylbenzenesulfonate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353981-77-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyrrolidinemethanol, 1-methyl-, 3-(4-methylbenzenesulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701179356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methylpyrrolidin-3-yl)methyl 4-methylbenzenesulfonate typically involves the reaction of (1-methylpyrrolidin-3-yl)methanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often involving automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(1-methylpyrrolidin-3-yl)methyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:

    Nucleophilic substitution: The sulfonate group can be displaced by nucleophiles such as amines or thiols.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield (1-methylpyrrolidin-3-yl)methanol and 4-methylbenzenesulfonic acid.

    Oxidation and Reduction: The pyrrolidine ring can undergo oxidation to form corresponding N-oxides or reduction to yield saturated derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Hydrolysis: Acidic or basic aqueous solutions, often heated to accelerate the reaction.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Products depend on the nucleophile used, such as azides or thiocyanates.

    Hydrolysis: (1-methylpyrrolidin-3-yl)methanol and 4-methylbenzenesulfonic acid.

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Saturated derivatives of the pyrrolidine ring.

Scientific Research Applications

(1-methylpyrrolidin-3-yl)methyl 4-methylbenzenesulfonate has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-methylpyrrolidin-3-yl)methyl 4-methylbenzenesulfonate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and selectivity due to its structural features.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

1-(4-Methylbenzenesulfonyl)pyrrolidin-3-yl 4-Methylbenzene-1-sulfonate
  • Structure: This compound (CAS 131912-34-0) contains a pyrrolidine ring with two tosyl groups: one at the nitrogen and another at the 3-position.
  • Molecular Weight: 395.5 g/mol (C₁₈H₂₁NO₅S₂), significantly higher than the target compound due to the ditosylate structure.
  • Applications: Often used in synthetic chemistry as a ditosylate intermediate for nucleophilic substitution reactions. The dual sulfonate groups increase polarity and reduce lipophilicity compared to mono-sulfonates like the target compound .
(S)- and (R)-1-Methylpyrrolidin-3-yl 4-Iodobenzoate
  • Structure : These enantiomers (compounds 2 and 3 in ) replace the tosylate group with an iodobenzoate ester.
  • Molecular Weight : ~370–380 g/mol (iodine contributes significantly).
  • The iodine atom introduces steric and electronic effects distinct from the methyl group in the target compound .
Chromen-4-one Tosylate Derivatives
  • Structure : Example 42 in features a chromen-4-one core linked to a 4-methylbenzenesulfonate group.
  • Reactivity: The tosylate acts as a leaving group in nucleophilic substitution reactions, a property shared with the target compound.

Physicochemical Properties

Compound Molecular Weight (g/mol) log P Key Substituents
Target Compound ~285 (estimated) ~1.5–2 Mono-tosylate, methylpyrrolidine
1-(4-Methylbenzenesulfonyl)pyrrolidin-3-yl ditosylate 395.5 ~0.5 Dual tosylate groups
(S)-1-Methylpyrrolidin-3-yl 4-iodobenzoate ~370 ~2.0 Iodobenzoate ester
  • Lipophilicity : The target compound’s log P is expected to be higher than the ditosylate (due to reduced polarity) but lower than iodobenzoates (due to iodine’s hydrophobic contribution) .
  • Solubility: The mono-tosylate structure balances polar (sulfonate) and nonpolar (pyrrolidine) regions, enhancing solubility in both aqueous and organic media compared to ditosylates .

Biological Activity

(1-methylpyrrolidin-3-yl)methyl 4-methylbenzenesulfonate is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its synthesis, mechanisms of action, and biological applications, supported by relevant research findings and case studies.

Overview

The compound features a pyrrolidine ring substituted with a methyl group and a 4-methylbenzenesulfonate ester group. Its structural characteristics suggest potential interactions with various biological targets, making it a candidate for further investigation in drug development.

Synthesis

The synthesis of this compound typically involves the reaction of (1-methylpyrrolidin-3-yl)methanol with 4-methylbenzenesulfonyl chloride, generally in the presence of a base like triethylamine and using dichloromethane as a solvent. This method ensures high yield and purity of the product .

The mechanism of action for this compound is multifaceted, depending on its application. In medicinal contexts, it is known to interact with biological targets such as enzymes or receptors. Notably, it has been identified as a P2X3 receptor antagonist, which plays a significant role in nociception (the sensory perception of pain) . The modulation of P2X3 receptors can lead to antinociceptive effects, making it relevant for pain management therapies.

Antinociceptive Effects

Research indicates that this compound exhibits antinociceptive properties through its action on P2X3 receptors. These receptors are implicated in various pain pathways; thus, antagonists can potentially alleviate pain associated with conditions like overactive bladder and chronic cough .

Antimicrobial Properties

In addition to its analgesic potential, this compound has been investigated for antimicrobial activity. Studies have shown that derivatives containing the pyrrolidine structure can possess significant antimicrobial effects against various pathogens. The specific biological activity may vary based on structural modifications .

Cancer Research

The compound's potential in cancer research is also noteworthy. Preliminary studies suggest that it may influence cancer cell proliferation and apoptosis pathways, although more detailed investigations are necessary to elucidate these effects fully .

Case Studies

  • P2X3 Receptor Antagonism : A study demonstrated that this compound significantly reduced pain responses in animal models by blocking P2X3 receptor activity. This finding supports its development as a therapeutic agent for managing pain .
  • Antimicrobial Screening : In another study, derivatives of the compound were screened against various bacterial strains, showing promising results in inhibiting growth at low concentrations .

Research Findings Summary Table

Study Focus Findings Reference
Antinociceptive EffectsSignificant reduction in pain response via P2X3 receptor antagonism
Antimicrobial ActivityEffective against multiple bacterial strains at low concentrations
Cancer Cell ProliferationPotential influence on cancer cell apoptosis pathways

Q & A

Q. Optimization Considerations :

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require post-reaction purification via column chromatography .
  • Catalyst Screening : DMAP (4-dimethylaminopyridine) accelerates sulfonylation but may complicate byproduct formation .

Q. Table 1: Reaction Condition Comparison

ParameterMethod A (THF/TEA)Method B (DMF/DMAP)
Yield78%85%
Reaction Time12 h6 h
Byproducts<5%10–15%
Purification DifficultyModerateHigh

Basic: How is the structural integrity of the compound validated post-synthesis?

Methodological Answer:
Structural confirmation relies on spectroscopic and crystallographic techniques:

NMR Analysis :

  • ¹H NMR : Peaks at δ 2.35–2.45 (methyl groups on pyrrolidine and tosyl) and δ 7.70–7.85 (aromatic protons) confirm substitution patterns .
  • ¹³C NMR : Signals near δ 21.5 (tosyl methyl) and δ 55–60 (pyrrolidine N-methyl) validate connectivity .

X-ray Crystallography : Single-crystal analysis resolves stereochemistry and bond lengths (e.g., C–S bond: ~1.76 Å) .

Q. Table 2: Key Spectroscopic Data

TechniqueCharacteristic SignalReference Value
¹H NMR (CDCl₃)δ 2.38 (s, 3H)Tosyl methyl
¹³C NMR (DMSO-d₆)δ 44.2 (N–CH₃)Pyrrolidine N-methyl
IR (KBr)1170 cm⁻¹S=O stretching

Advanced: How do stereochemical variations at the pyrrolidine ring impact reactivity or biological activity?

Methodological Answer:
Stereochemistry critically influences molecular interactions:

Synthesis of Enantiomers : Chiral resolution via chiral HPLC or asymmetric catalysis (e.g., Sharpless epoxidation derivatives) .

Activity Correlation :

  • Computational Modeling : DFT calculations (e.g., Gaussian 09) predict binding affinity differences between (R) and (S) configurations .
  • Biological Assays : Enantiomers show 2–3x variability in enzyme inhibition (e.g., kinase assays) .

Q. Contradictions in Data :

  • reports a crystalline (3R,4S) configuration with high thermal stability, while solution-phase studies () suggest rapid epimerization under acidic conditions.

Advanced: How can researchers resolve discrepancies in reported melting points or spectral data?

Methodological Answer:
Discrepancies often arise from impurities or polymorphic forms:

Purification Protocols :

  • Recrystallization solvents (e.g., ethanol vs. ethyl acetate) yield different polymorphs (mp: 167–169°C vs. 138–140°C) .
  • Sublimation under reduced pressure isolates pure forms .

Analytical Cross-Validation :

  • Combine DSC (differential scanning calorimetry) and PXRD (powder X-ray diffraction) to identify polymorphs .
  • Compare HRMS data with theoretical [M+H]⁺ values (e.g., C₁₄H₂₁NO₃S: calc. 296.1221, obs. 296.1218) .

Advanced: What computational tools are recommended for predicting the compound’s reactivity in novel reactions?

Methodological Answer:

Reactivity Prediction :

  • DFT Software : Gaussian 16 or ORCA for transition-state modeling (e.g., sulfonate hydrolysis barriers) .
  • Machine Learning : Tools like Chemprop predict regioselectivity in electrophilic substitutions .

Solvent Effects : COSMO-RS simulations optimize solvent choice for SN2 reactions .

Q. Table 3: Computational Parameters for Sulfonate Stability

ParameterValue
HOMO-LUMO Gap (eV)5.2
Hydrolysis ΔG‡ (kcal/mol)22.4

Basic: What are the best practices for assessing purity in kinetic studies?

Methodological Answer:

Chromatographic Methods :

  • HPLC : Use a C18 column with mobile phase methanol/water (70:30) + 0.1% TFA; retention time ~8.2 min .
  • TLC : Rf = 0.45 (silica gel, ethyl acetate/hexane 1:1) .

Quantitative NMR (qNMR) : Integrate residual solvent peaks against a certified internal standard (e.g., 1,3,5-trimethoxybenzene) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-methylpyrrolidin-3-yl)methyl 4-methylbenzenesulfonate
Reactant of Route 2
(1-methylpyrrolidin-3-yl)methyl 4-methylbenzenesulfonate

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